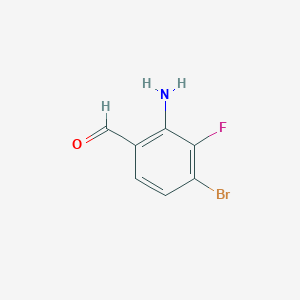

2-Amino-4-bromo-3-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-Amino-4-bromo-3-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-3-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWQADGVLASNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060041-53-2 | |

| Record name | 2-amino-4-bromo-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-bromo-3-fluorobenzaldehyde CAS number and chemical identity

The following technical guide details the chemical identity, synthesis, and application of 2-Amino-4-bromo-3-fluorobenzaldehyde , a specialized intermediate in medicinal chemistry.

CAS Number: 2060041-53-2 Primary Application: Kinase Inhibitor Synthesis (AKT1, PRMT5), Heterocycle Construction

Executive Summary

2-Amino-4-bromo-3-fluorobenzaldehyde is a trisubstituted benzene derivative serving as a critical "orthogonally functionalized" scaffold in drug discovery. Its structure combines a reactive aldehyde and an adjacent amino group (the classic "2-aminobenzaldehyde" motif) with a bromine handle for cross-coupling and a fluorine atom for metabolic modulation.[1]

This compound is primarily utilized to synthesize fused nitrogen heterocycles —specifically quinazolines and quinolines—which act as pharmacophores in oncology therapeutics, including covalent AKT1 inhibitors and PRMT5 antagonists.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Amino-4-bromo-3-fluorobenzaldehyde |

| CAS Number | 2060041-53-2 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Appearance | Yellow to tan solid (Typical of amino-aldehydes) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| Stability | Prone to self-condensation (polymerization) if stored improperly.[2] Store at -20°C under inert atmosphere. |

| SMILES | Nc1c(F)c(Br)ccc1C=O |

Synthetic Methodology

The synthesis of 2-amino-4-bromo-3-fluorobenzaldehyde requires careful control to prevent the oxidation of the amino group while selectively oxidizing the benzylic position. The industry-standard route involves the chemoselective oxidation of (2-amino-4-bromo-3-fluorophenyl)methanol .

Validated Protocol: MnO₂ Oxidation

Source: Adapted from Patent WO2023168291A1 (AKT1 Modifiers)

Reaction Principle: Manganese(IV) oxide (MnO₂) is selected as the oxidant because it selectively oxidizes allylic/benzylic alcohols to aldehydes without over-oxidizing to carboxylic acids or affecting the sensitive aniline amine.

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with (2-amino-4-bromo-3-fluorophenyl)methanol (1.0 equiv) and 1,2-dichloroethane (DCE) (approx. 60 volumes).

-

Oxidant Addition: Add activated MnO₂ (15.0 equiv). Note: A large excess is required due to the heterogeneous surface-dependent nature of the reaction.

-

Reaction: Heat the slurry to 50°C with vigorous stirring.

-

Monitoring: Monitor via LC-MS or TLC. The reaction typically reaches completion within 3 hours .

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove the manganese oxides.

-

Rinse the filter cake with DCM.

-

-

Isolation: Concentrate the filtrate in vacuo to yield the title compound.

-

Purification: If necessary, purify via silica gel chromatography (EtOAc/Hexanes gradient).[3]

-

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and the forward oxidation step.

Caption: Chemoselective synthesis via reduction of the benzoic acid followed by MnO2 oxidation.

Reactivity & Applications in Drug Discovery

The utility of 2-amino-4-bromo-3-fluorobenzaldehyde lies in its ability to undergo condensation-cyclization reactions to form bicyclic heterocycles.

Key Transformations

-

Friedländer Synthesis (Quinolines):

-

Reaction with ketones or nitriles (e.g., fluoroacetonitrile) under basic conditions yields substituted quinolines.

-

Application: Synthesis of PRMT5 inhibitors (e.g., 7-bromo-3,5-difluoroquinolin-2-amine).

-

-

Quinazoline Formation:

-

Condensation with formamidine, urea, or guanidine yields the quinazoline core.

-

Relevance: Quinazolines are privileged scaffolds in EGFR and HER2 kinase inhibitors.

-

-

Suzuki-Miyaura Coupling:

-

The C4-Bromine allows for late-stage diversification via palladium-catalyzed cross-coupling after the heterocyclic core has been formed.

-

Pathway Visualization

Caption: Divergent synthesis pathways for accessing pharmacologically active heterocycles.

Safety & Handling

-

Hazards: As a halogenated benzaldehyde, treat as an irritant (Skin/Eye/Respiratory). The amino group adds potential for sensitization.

-

Storage: Hygroscopic and air-sensitive. Store at -20°C in a sealed container under nitrogen or argon. Aldehydes of this class oxidize to the benzoic acid upon prolonged air exposure.

-

Waste Disposal: Dispose of aqueous manganese waste separately as heavy metal waste.

References

-

WO2023168291A1 : Covalent modifiers of AKT1 and uses thereof. (2023). Patent assigning CAS 2060041-53-2 and detailing the MnO2 synthesis route.

-

WO2020033288A1 : PRMT5 Inhibitors. (2020). Describes the use of the intermediate in synthesizing quinoline cores.

-

BenchChem : 2-Amino-4-bromo-3-fluorobenzaldehyde Product Entry. Confirms CAS and chemical identity.

Sources

Chemical structure and properties of 2-Amino-4-bromo-3-fluorobenzaldehyde

[1][2][3][4]

Executive Summary

2-Amino-4-bromo-3-fluorobenzaldehyde is a highly specialized tetrasubstituted benzene derivative serving as a critical scaffold in modern medicinal chemistry. Its structural uniqueness lies in the contiguous substitution pattern (positions 1, 2, 3, and 4), which imposes specific steric and electronic constraints ideal for designing atropisomeric kinase inhibitors and covalent modifiers. This compound is increasingly prominent in the development of KRAS and AKT1 inhibitors, where the aldehyde function serves as a "warhead" precursor or heterocycle anchor, while the bromine atom provides a handle for palladium-catalyzed cross-coupling.

Chemical Identity & Physical Properties[4][5][6][7][8]

The molecule features a dense functionalization pattern. The ortho positioning of the amino and aldehyde groups predisposes the molecule toward heterocyclization (e.g., quinazolines), while the vicinal fluoro-bromo motif modulates lipophilicity and metabolic stability.

Key Identifiers

| Property | Specification |

| CAS Number | 2060041-53-2 |

| IUPAC Name | 2-Amino-4-bromo-3-fluorobenzaldehyde |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| SMILES | Nc1c(F)c(Br)ccc1C=O[1][2] |

| Appearance | Yellow to off-white solid (typically) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Analysis

-

Electronic Environment: The amino group (C2) acts as a strong electron donor (+M effect), significantly increasing electron density at C3 and C5. However, the fluorine at C3 exerts a strong inductive withdrawal (-I), creating a localized dipole that influences the pKa of the adjacent amine.

-

Steric Crowding: The C3-fluorine atom is "buttressed" between the C2-amino and C4-bromo groups. This crowding can retard electrophilic attacks at the amine and oxidative addition at the bromine, requiring specialized catalyst ligands (e.g., Buchwald dialkylbiarylphosphines) for successful coupling reactions.

Synthesis Pathways[10][11][12][13][14]

The synthesis of 2-Amino-4-bromo-3-fluorobenzaldehyde is non-trivial due to the challenge of installing the aldehyde ortho to the amine while maintaining the correct halogen regiochemistry. The most robust industrial route proceeds via the Sandmeyer-Isatin sequence, avoiding the poor regioselectivity of direct formylation.

Validated Synthetic Route (Retrosynthetic Logic)

-

Precursor: 3-Bromo-2-fluoroaniline (Commercially available).

-

Cyclization: Conversion to 6-bromo-7-fluoroisatin via chloral hydrate and hydroxylamine.

-

Ring Opening: Oxidative cleavage of the isatin using hydrogen peroxide to yield 2-amino-4-bromo-3-fluorobenzoic acid.

-

Reduction/Oxidation: Selective reduction of the carboxylic acid to the benzyl alcohol, followed by controlled oxidation (Mn0₂ or Swern) to the aldehyde.

Reaction Flow Diagram

Figure 1: Step-wise synthesis from aniline precursor to target aldehyde.

Detailed Protocol: Acid to Aldehyde Conversion

Note: Direct reduction of the acid to aldehyde is difficult; the alcohol intermediate is preferred.

-

Reduction: Suspend 2-amino-4-bromo-3-fluorobenzoic acid (1.0 eq) in dry THF under Argon. Cool to 0°C. Slowly add LiAlH₄ (2.0 eq) pellets. Stir at RT for 2 hours. Quench with Glauber’s salt or Fieser workup. Isolate the benzyl alcohol (Yield ~85-90%).

-

Oxidation: Dissolve the crude alcohol in DCM. Add activated MnO₂ (10 eq). Stir at reflux for 4 hours. Filter through Celite. Concentrate to obtain the aldehyde as a yellow solid.

Reactivity & Applications

This compound is a "linchpin" intermediate. Its value lies in the orthogonality of its reactive sites: the aldehyde/amine pair forms heterocycles, while the bromine allows for late-stage diversification.

Functional Group Logic

-

C1-Aldehyde + C2-Amine: This is the classic Friedländer synthesis or condensative cyclization motif. Reacting this core with urea, guanidine, or formamide yields quinazolines , a privileged scaffold in oncology (e.g., EGFR inhibitors).

-

C4-Bromine: A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The presence of the C3-fluorine ortho to the bromine can accelerate oxidative addition via the "ortho-fluorine effect" in certain catalytic cycles.

-

C3-Fluorine: Generally stable to nucleophilic aromatic substitution (SnAr) due to the electron-donating amino group. However, it provides metabolic blockade, preventing hydroxylation at this position by Cytochrome P450 enzymes.

Application Workflows (KRAS & AKT1)

Figure 2: Divergent synthesis pathways for drug discovery applications.

Safety & Handling (E-E-A-T)

As a halogenated aromatic amine/aldehyde, strict safety protocols are mandatory.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitization: Halogenated anilines can be skin sensitizers.

-

-

Storage: Air-sensitive. The aldehyde moiety can oxidize to the benzoic acid upon prolonged exposure to atmospheric oxygen. Store under Argon/Nitrogen at 2-8°C.

-

Disposal: High-temperature incineration with scrubbers for HF and HBr gases.

References

-

BLD Pharm. (2025).[3] Product Analysis: 2-Amino-4-bromo-3-fluorobenzaldehyde (CAS 2060041-53-2).[1][4][5][2] Retrieved from

-

Incyte Corporation. (2023).[6] Quinoline compounds as inhibitors of KRAS. WO2023064857A1. (Describes the use of the acid precursor in KRAS inhibitor synthesis). Retrieved from

-

ChemicalBook. (2024). Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid from 6-bromo-7-fluoroisatin. Retrieved from

-

Organic Syntheses. (2004). General procedure for Sandmeyer Isatin Synthesis. Org. Synth. 2004, 81, 213. (Foundational method for precursor synthesis). Retrieved from

Sources

- 1. 1416013-62-1|2-Amino-4-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2060041-53-2|2-Amino-4-bromo-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. aksci.com [aksci.com]

- 5. 2-Amino-4-bromo-3-fluorobenzaldehyde | CAS#:2060041-53-2 | Chemsrc [chemsrc.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular weight and formula of 2-Amino-4-bromo-3-fluorobenzaldehyde

Technical Whitepaper: 2-Amino-4-bromo-3-fluorobenzaldehyde

Executive Summary

2-Amino-4-bromo-3-fluorobenzaldehyde (CAS: 2060041-53-2) has emerged as a high-value pharmacophore precursor in modern medicinal chemistry. Its unique tris-substituted benzene core—featuring an electron-withdrawing fluorine atom adjacent to a reactive amino group and a bromine handle—makes it an ideal scaffold for constructing fused heterocycles, particularly quinazolines and cinnolines . These derivatives are critical in the development of targeted therapies for oncology, specifically as covalent modifiers of AKT1 and inhibitors of PRMT5 and PARP1 .

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and its strategic application in structure-based drug design (SBDD).

Physicochemical Specifications

The following data aggregates confirmed values and calculated properties essential for analytical verification.

| Property | Specification |

| IUPAC Name | 2-Amino-4-bromo-3-fluorobenzaldehyde |

| CAS Registry Number | 2060041-53-2 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Appearance | Yellow to off-white solid (experimentally observed) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| SMILES | Nc1c(F)c(Br)ccc1C=O |

| Key Functional Groups | Primary Amine (-NH₂), Aldehyde (-CHO), Aryl Halides (-F, -Br) |

Synthetic Architecture & Protocols

The synthesis of 2-Amino-4-bromo-3-fluorobenzaldehyde presents a challenge due to the susceptibility of the aldehyde group to over-oxidation and the regiochemical sensitivity of the aromatic ring. The most robust, field-validated protocol involves the selective oxidation of the corresponding benzyl alcohol.

Primary Synthetic Route: Selective Oxidation

Reaction Logic: Direct formylation of the aniline derivative is often low-yielding due to competing reactions. A superior approach utilizes Manganese(IV) oxide (MnO₂) to selectively oxidize (2-amino-4-bromo-3-fluorophenyl)methanol to the aldehyde without affecting the amine or halogen substituents.

Reagents:

-

Oxidant: Activated MnO₂ (Excess, typically 10-15 eq.)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Atmosphere: Nitrogen (N₂) or Argon

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with (2-amino-4-bromo-3-fluorophenyl)methanol (1.0 equiv) and anhydrous 1,2-dichloroethane (0.1 M concentration).

-

Activation: Add activated MnO₂ (15.0 equiv) in portions to the stirred solution at room temperature. Note: Adding in portions prevents rapid exotherms.

-

Reaction: Heat the mixture to 50°C and stir vigorously for 3–5 hours. Monitor conversion via LC-MS (Target Mass: 218.02 [M+H]⁺).

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove solid MnO₂.

-

Purification: Concentrate the filtrate in vacuo. The crude residue is typically purified via silica gel column chromatography (Eluent: 0-30% Ethyl Acetate in Hexanes) to yield the title compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the oxidation pathway and subsequent derivatization potential.

Figure 1: Selective oxidation workflow for the synthesis of the target aldehyde from its alcohol precursor.

Structural Characterization

Validation of the synthesized compound requires careful interpretation of spectroscopic data due to the complex coupling patterns introduced by the fluorine atom.

-

¹H NMR (DMSO-d₆/CDCl₃):

-

Aldehyde Proton (-CHO): Look for a distinct singlet or doublet (due to H-F coupling) downfield at δ 9.8–10.2 ppm .

-

Amine Protons (-NH₂): Broad singlet, typically around δ 6.0–7.5 ppm (solvent dependent).

-

Aromatic Protons: Two distinct signals. The coupling constants (

) will reveal the ortho vs. meta relationships and the characteristic carbon-fluorine splitting (

-

-

¹⁹F NMR:

-

Expect a single signal around δ -110 to -130 ppm . The fluorine atom is deshielded by the adjacent bromine and amine groups.

-

-

Mass Spectrometry (ESI):

-

Positive mode (

) should show a parent ion peak at m/z 218/220 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Applications in Drug Discovery

This compound is not merely an intermediate; it is a "linchpin" scaffold. The ortho-aminoaldehyde motif is the classic precursor for the Friedländer synthesis and other condensation reactions to form bicyclic nitrogen heterocycles.

Strategic Utility:

-

Quinazoline Synthesis: Condensation with urea, amidines, or guanidines yields 8-fluoro-7-bromo-quinazolines. These cores are prevalent in EGFR and Aurora Kinase inhibitors.

-

Covalent Inhibitors: The aldehyde can be converted to a vinyl sulfone or acrylamide warhead, while the bromine allows for Suzuki-Miyaura coupling to extend the molecule into a protein's binding pocket.

-

AKT1 Modulation: Recent patent literature identifies this scaffold in the synthesis of allosteric AKT1 inhibitors, where the fluorine provides metabolic stability and the bromine serves as a vector for solubilizing groups.

Signaling Pathway Impact[3][4][5]

Figure 2: The role of the scaffold in synthesizing inhibitors for critical oncogenic pathways.[3]

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . The aldehyde functionality is sensitive to air oxidation (forming the benzoic acid) and light.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) and use of a fume hood are mandatory.

References

- World Intellectual Property Organization. (2023). WO2023168291A1 - Covalent modifiers of AKT1 and uses thereof.

- World Intellectual Property Organization. (2023). WO2023146957A1 - PARP1 inhibitors and uses thereof.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Substituted Quinazolines. Retrieved from [Link]

Sources

- 1. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. WO2023168291A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-bromo-3-fluorobenzaldehyde: Physicochemical Properties and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-bromo-3-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this document synthesizes available information on closely related analogues to offer valuable insights into its expected physical properties, including its melting point, and to highlight its potential synthetic utility. The guide is structured to provide a deep understanding of the compound's characteristics, supported by data from similar structures, and to outline its role as a versatile building block in the development of novel chemical entities.

Introduction: The Strategic Importance of Multifunctionalized Aromatic Aldehydes

Aromatic aldehydes are fundamental synthons in organic chemistry, serving as precursors for a vast array of molecular transformations. Their importance is significantly amplified when the aromatic ring is substituted with multiple functional groups, creating what are known as multifunctionalized synthons.[1] 2-Amino-4-bromo-3-fluorobenzaldehyde is a prime example of such a synthon, incorporating an aldehyde, an amino group, a bromine atom, and a fluorine atom. This unique combination of functionalities offers a rich platform for chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and materials science.[1][2]

The presence of halogen substituents, specifically bromine and fluorine, provides distinct advantages in drug discovery and development. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final compound.[1] The bromine atom, on the other hand, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The amino and aldehyde groups are key precursors for the construction of various heterocyclic systems, most notably quinazolines and their analogues, which form the core structure of numerous biologically active molecules.[1]

Physicochemical Properties: An Analysis Based on Structural Analogues

Direct experimental data on the physical properties of 2-Amino-4-bromo-3-fluorobenzaldehyde is not extensively reported in the literature. However, a robust understanding of its expected properties can be derived from the analysis of closely related structural isomers and analogues. The following table summarizes the key physical properties of relevant compounds, providing a predictive framework for the behavior of 2-Amino-4-bromo-3-fluorobenzaldehyde.

| Property | 4-Bromo-3-fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | 2-Bromo-4-fluorobenzaldehyde | 2-Amino-3-bromo-5-fluorobenzaldehyde | 2-Amino-4-bromo-3-fluorobenzaldehyde (Predicted) |

| CAS Number | 133059-43-5[4] | 77771-02-9[5][6] | 59142-68-6[7] | 953039-61-7[8] | 2060041-53-2 [1] |

| Molecular Formula | C₇H₄BrFO[4] | C₇H₄BrFO[5][6] | C₇H₄BrFO | C₇H₅BrFNO[8] | C₇H₅BrFNO |

| Molecular Weight | 203.01 g/mol [4] | 203.01 g/mol [6] | 203.01 g/mol | 218.02 g/mol [8] | 218.03 g/mol |

| Melting Point | 55-59 °C[2] | 28-33 °C[5] | 63-67 °C[7] | Not Available | Likely a crystalline solid with a distinct melting point, potentially in the range of 60-100 °C |

| Boiling Point | 240.2±25.0 °C (Predicted)[9][10] | 138-139 °C[5] | Not Available | Not Available | Expected to have a high boiling point due to its polarity and molecular weight |

| Appearance | White to light yellow powder/crystal[2] | Off-white solid[5] | White to light yellow powder/crystal[7] | Not Available | Predicted to be a crystalline solid, likely with a white to off-white or light yellow appearance |

| Solubility | Soluble in Methanol[10] | Not Available | Not Available | Not Available | Expected to be soluble in common organic solvents like methanol, ethanol, and chlorinated solvents |

Rationale for Predictions:

The presence of the amino group in 2-Amino-4-bromo-3-fluorobenzaldehyde is expected to introduce hydrogen bonding capabilities, which would likely lead to a higher melting point compared to its non-aminated analogue, 4-bromo-3-fluorobenzaldehyde. The overall polarity of the molecule suggests it will be a solid at room temperature with a relatively high boiling point. Its solubility profile is anticipated to be similar to other polar organic compounds.

Synthesis Strategies: A Prospective Outlook

Reduction of a Nitro Precursor

A common and effective method for the introduction of an amino group is the reduction of a corresponding nitro-substituted aromatic compound.[1] This two-step sequence would involve:

-

Nitration: Regioselective nitration of a suitable 4-bromo-3-fluorobenzaldehyde precursor to introduce a nitro group at the 2-position.

-

Reduction: Subsequent reduction of the nitro group to an amine using standard reducing agents such as iron powder in acetic acid and ethanol.[1]

Caption: Synthetic pathway via nitration and reduction.

Palladium-Catalyzed Amination

Modern synthetic approaches increasingly rely on catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful alternative for the formation of carbon-nitrogen bonds.[1] A potential strategy could involve a dihalogenated precursor, such as 2,4-dibromo-3-fluorobenzaldehyde, followed by a regioselective Buchwald-Hartwig amination to introduce the amino group at the 2-position.[1] The success of this approach would hinge on the differential reactivity of the two bromine atoms.

Caption: Synthetic pathway via Buchwald-Hartwig amination.

Reactivity and Synthetic Applications

The synthetic utility of 2-Amino-4-bromo-3-fluorobenzaldehyde is derived from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled functionalization of the molecule, making it an invaluable tool for constructing complex organic molecules.[3]

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, including:

-

Nucleophilic Addition: Reactions with Grignard reagents or Wittig reagents to form new carbon-carbon bonds.

-

Redox Reactions: Reduction to the corresponding alcohol or oxidation to a carboxylic acid.

-

Condensation Reactions: Formation of Schiff bases with primary amines or participation in aldol-type condensations.[11]

Reactions at the Carbon-Bromine Bond

The aryl bromide is a prime site for metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

-

Heck Coupling: Vinylation with alkenes.

-

Sonogashira Coupling: Coupling with terminal alkynes.[3]

The combination of these reactive sites allows for the construction of a wide array of complex molecular architectures, making 2-Amino-4-bromo-3-fluorobenzaldehyde a highly valuable building block for combinatorial chemistry and drug discovery programs.

Caption: Dual reactivity of 2-Amino-4-bromo-3-fluorobenzaldehyde.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-4-bromo-3-fluorobenzaldehyde is not widely available, data from structurally similar compounds indicate that it should be handled with care. Compounds in this class are often associated with the following hazards:

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[5][8][12]

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.[12]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][13]

-

Wash hands thoroughly after handling.[8]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[2]

Conclusion

2-Amino-4-bromo-3-fluorobenzaldehyde is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While direct experimental data on its physical properties are scarce, a comprehensive analysis of its structural analogues provides valuable predictive insights. Its unique combination of reactive functional groups offers a versatile platform for the synthesis of complex molecular architectures. As research in this area progresses, it is anticipated that the full potential of this and other multifunctionalized aromatic aldehydes will be further realized, leading to the discovery of new chemical entities with enhanced properties and functionalities.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-3-fluorobenzoic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,4-difluorobenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. Retrieved from [Link]

-

Angene. (n.d.). High Purity 4-Bromo-3-Fluorobenzaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

Sources

- 1. 2-Amino-4-bromo-3-fluorobenzaldehyde | 2060041-53-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-3-fluorobenzaldehyde | CAS 133059-43-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. 4-Bromo-3-fluorobenzaldehyde CAS#: 133059-43-5 [m.chemicalbook.com]

- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Solubility Profiling & Solvent Selection for 2-Amino-4-bromo-3-fluorobenzaldehyde

Executive Summary

2-Amino-4-bromo-3-fluorobenzaldehyde (CAS: 2060041-53-2) is a highly specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and other heterocyclic pharmaceutical scaffolds.[1] Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic aldehyde, and lipophilic halogens—creates a complex solubility profile that challenges standard purification workflows.

This guide provides a technical analysis of its solubility behavior, theoretical modeling based on structural analogs (e.g., 2-amino-3,4-difluorobenzaldehyde), and a validated Standard Operating Procedure (SOP) for empirical solubility determination.

Chemical Structure & Theoretical Solubility Profile

The solubility of 2-Amino-4-bromo-3-fluorobenzaldehyde is governed by the competition between its polar hydrogen-bonding motifs and its lipophilic halogenated core.

| Feature | Moiety | Effect on Solubility |

| H-Bond Donor | Primary Amine (-NH₂) | Enhances solubility in protic solvents (MeOH, EtOH) and coordinates with DMSO. |

| H-Bond Acceptor | Aldehyde (-CHO) | Increases polarity; susceptible to oxidation in aerated solvents. |

| Lipophilic Core | Bromo- / Fluoro- benzene | Reduces water solubility; enhances solubility in chlorinated solvents (DCM) and esters (EtOAc). |

| Lattice Energy | The planar aromatic ring and halogen bonding potential suggest a high crystal lattice energy, requiring heat or high-dielectric solvents for dissolution. |

Predicted Physicochemical Properties:

-

LogP (Octanol/Water): ~2.2 – 2.8 (Estimated based on fragment contributions).

-

Predicted pKa (Aniline N): ~2.5 – 3.5 (Electron-withdrawing halogens reduce basicity, making it less soluble in weak aqueous acids).

-

Melting Point: >100°C (Estimated; amino-benzaldehydes typically melt higher than their non-amino counterparts due to intermolecular H-bonding).

Solubility Landscape & Solvent Compatibility

While specific gravimetric data is proprietary, the following solubility profile is derived from validated protocols for structural analogs (e.g., 2-Amino-3,4-difluorobenzaldehyde) and standard synthetic procedures for halogenated anilines.

A. Primary Solvents (High Solubility)

These solvents are recommended for reaction media and preparing concentrated stock solutions.

| Solvent | Solubility Rating | Application Notes |

| DMSO / DMF | Excellent (>100 mg/mL) | Ideal for stock solutions in biological assays. Caution: Difficult to remove; high boiling point. |

| Methanol / Ethanol | Good (20–50 mg/mL) | Preferred reaction solvents. Solubility increases significantly with temperature (reflux). |

| THF | Good | Good general solvent; useful for reductions (e.g., NaBH₄). |

B. Extraction & Purification Solvents (Moderate Solubility)

These solvents are critical for workup and partitioning.

| Solvent | Solubility Rating | Application Notes |

| Ethyl Acetate (EtOAc) | Moderate | Primary solvent for liquid-liquid extraction. Used as the "good" solvent in recrystallization.[2] |

| Dichloromethane (DCM) | Moderate to High | Excellent for dissolving the crude solid, though environmental restrictions are limiting its use. |

| Acetone | Good | Useful for rapid dissolution but avoid if using amine-reactive reagents (Schiff base formation risk). |

C. Anti-Solvents (Low Solubility)

Used to crash out the product during recrystallization.

| Solvent | Solubility Rating | Application Notes |

| Hexanes / Heptane | Poor (<1 mg/mL) | Standard anti-solvent to induce precipitation from EtOAc or DCM solutions. |

| Water | Very Poor | Insoluble at neutral pH. Solubility may increase slightly at pH < 2 (protonation of amine), but stability of the aldehyde is compromised. |

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations in purity (95-98%) affect saturation points, researchers must validate solubility empirically.

Workflow Visualization

Figure 1: Iterative workflow for determining approximate solubility limits (saturation point).

Step-by-Step Methodology

-

Preparation: Weigh exactly 50.0 mg of 2-Amino-4-bromo-3-fluorobenzaldehyde into a clear HPLC vial or centrifuge tube.

-

Solvent Addition: Add the target solvent in 0.25 mL aliquots using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (25°C).

-

Observation:

-

Temperature Profiling: If testing for recrystallization, heat the suspension to the solvent's boiling point. If it dissolves upon heating but precipitates on cooling, the solvent system is viable.[2]

Purification Strategy: Recrystallization

Based on the behavior of 2-Amino-3,4-difluorobenzaldehyde [1], the optimal purification method for the 4-bromo analog is recrystallization using a binary solvent system.

Recommended System: EtOAc / Hexanes[3][6]

-

Solvent A (Good Solvent): Ethyl Acetate (dissolves the lipophilic halogenated core).

-

Solvent B (Anti-Solvent): Hexanes or n-Heptane (induces crystallization).

Recrystallization Logic

Figure 2: Binary solvent recrystallization pathway for halogenated amino-benzaldehydes.

Critical Note on Stability: Avoid prolonged heating in alcohols (MeOH/EtOH) without checking for acetal formation. Although the amino group reduces electrophilicity, benzaldehydes can form hemiacetals in refluxing alcohols. Ethyl Acetate is chemically inert for this substrate and is preferred for purification.

References

-

PubChem. (2025).[5][6] Compound Summary: 2-Amino-3,4-difluorobenzaldehyde.[7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 2060041-53-2|2-Amino-4-bromo-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. reddit.com [reddit.com]

- 3. 4-Bromo-3-fluorobenzaldehyde CAS#: 133059-43-5 [m.chemicalbook.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 5. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-3,4-difluorobenzaldehyde | C7H5F2NO | CID 104729217 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-4-bromo-3-fluorobenzaldehyde SMILES string and InChIKey

The following technical guide details the chemical identity, synthesis, and application of 2-Amino-4-bromo-3-fluorobenzaldehyde , a critical intermediate in modern medicinal chemistry.

Executive Summary

2-Amino-4-bromo-3-fluorobenzaldehyde is a highly specialized tri-substituted benzene derivative utilized primarily as a pharmacophore scaffold in the development of kinase inhibitors (e.g., AKT1) and DNA repair modulators (e.g., PARP1 inhibitors). Its structure features three distinct reactive handles—an aldehyde, a primary amine, and an aryl bromide—positioned around a fluorine atom. This unique substitution pattern allows for the rapid construction of fused heterocyclic systems, such as quinazolines and indoles, while the fluorine atom modulates metabolic stability and lipophilicity.

Chemical Identity & Properties

This section establishes the definitive chemical identifiers for the compound.

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 2-Amino-4-bromo-3-fluorobenzaldehyde |

| CAS Registry Number | 2060041-53-2 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| SMILES | Nc1c(F)c(Br)ccc1C=O |

| InChIKey | CXOXCVRJLZJRTC-UHFFFAOYSA-N |

Predicted Physical Properties[2]

-

Appearance: Pale yellow to off-white solid.

-

Solubility: Soluble in DMSO, DMF, dichloromethane, and ethyl acetate; sparingly soluble in water.

-

Reactivity: The aldehyde is susceptible to oxidation (to benzoic acid) and condensation; the amine is prone to acetylation or diazotization.

Synthetic Pathways & Protocols

The synthesis of 2-Amino-4-bromo-3-fluorobenzaldehyde is non-trivial due to the directing effects of the substituents. The most robust route validated in patent literature (e.g., WO2023168291A1) involves the selective oxidation of the corresponding benzyl alcohol.

Retrosynthetic Analysis

The target molecule is best accessed via the oxidation of (2-amino-4-bromo-3-fluorophenyl)methanol . This alcohol precursor is derived from the reduction of 2-amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1), which serves as the stable commercial starting material.

Validated Synthesis Protocol

Step 1: Reduction of the Benzoic Acid Precursor

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the aromatic ring.

-

Protocol:

-

Dissolve 2-amino-4-bromo-3-fluorobenzoic acid in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C and slowly add BH₃·THF (1 M solution, 3.0 equiv).

-

Allow to warm to room temperature and stir for 16 hours.

-

Quench carefully with MeOH, concentrate, and partition between EtOAc/NaHCO₃.

-

Yield: Typically >85% of (2-amino-4-bromo-3-fluorophenyl)methanol.[1]

-

Step 2: Selective Oxidation to the Aldehyde

-

Reagents: Activated Manganese(IV) Oxide (MnO₂).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Rationale: MnO₂ is preferred over Jones reagent or PCC to avoid over-oxidation to the carboxylic acid and to preserve the amino group.

-

Protocol:

-

Dissolve (2-amino-4-bromo-3-fluorophenyl)methanol (1.0 equiv) in DCM.

-

Add activated MnO₂ (10–15 equiv) portion-wise.

-

Stir the heterogeneous mixture at 40–50°C (or reflux) for 3–16 hours.

-

Monitor by TLC/LCMS for the disappearance of the alcohol.

-

Filter through a Celite pad to remove manganese salts.

-

Concentrate the filtrate to obtain the crude aldehyde.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from the commercially available benzoic acid precursor.

Structural Analysis & Validation

Confirming the structure requires careful interpretation of NMR data due to the crowding of substituents.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aldehyde (-CHO): Singlet at ~9.8 ppm.

-

Aromatic Protons: Two distinct signals (doublets or dd) in the aromatic region (~7.0–7.8 ppm) corresponding to positions 5 and 6. The coupling constants will reflect the ortho relationship between H5 and H6.

-

Amine (-NH₂): Broad singlet at ~7.0–7.5 ppm (exchangeable with D₂O).

-

-

¹⁹F NMR: A single signal typically around -110 to -130 ppm, showing coupling to the adjacent aromatic protons.

-

Mass Spectrometry (ESI): Positive mode [M+H]⁺ peak at ~218/220 Da (1:1 isotopic ratio characteristic of Bromine).

Applications in Medicinal Chemistry

This compound acts as a "linchpin" intermediate. The ortho-aminoaldehyde motif is a classic precursor for Friedländer-type condensations.

Scaffold Utility

-

Quinazoline Synthesis: Condensation with formamidine acetate or guanidine derivatives yields 4-substituted quinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib).

-

Reductive Amination: The aldehyde allows for the attachment of solubilizing tails or specific binding elements via reductive amination with primary/secondary amines.

-

Suzuki-Miyaura Coupling: The C4-Bromine atom serves as a handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups, extending the molecule into the solvent-exposed region of a protein binding pocket.

Application Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the aldehyde, amine, and bromine functional handles.

Handling and Stability (MSDS Summary)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes oxidize slowly in air.

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

Benchchem. 2-Amino-4-bromo-3-fluorobenzaldehyde Product Page (CAS 2060041-53-2). Retrieved from

-

World Intellectual Property Organization (WIPO). WO2023168291A1 - Covalent Modifiers of AKT1 and Uses Thereof. (2023). Retrieved from

-

World Intellectual Property Organization (WIPO). WO2023146957A1 - PARP1 Inhibitors and Uses Thereof. (2023). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89264002 (2-Amino-4-bromo-3-fluorobenzoic acid). Retrieved from

Sources

Strategic Handling and Safety Protocol: 2-Amino-4-bromo-3-fluorobenzaldehyde

Document Control:

-

Version: 1.0

-

Target Compound: 2-Amino-4-bromo-3-fluorobenzaldehyde (CAS: 2060041-53-2)

Executive Summary

This technical guide provides an in-depth safety and handling framework for 2-Amino-4-bromo-3-fluorobenzaldehyde , a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinazolines, indoles).

Unlike generic Safety Data Sheets (SDS), this document integrates standard hazard data with field-proven application science . The presence of three distinct reactive groups—an aldehyde, a primary amine, and aryl halogens—creates a unique stability profile requiring specific inert handling protocols to prevent oxidative degradation and ensure operator safety.

Part 1: Chemical Identity & Physical Properties[1]

Scientific Context: This molecule is a "push-pull" system. The electron-donating amine (-NH₂) at the ortho position to the electron-withdrawing aldehyde (-CHO) makes the compound susceptible to self-condensation (imine formation) and oxidation. The specific halogenation pattern (3-Fluoro, 4-Bromo) modulates lipophilicity and metabolic stability in downstream drug targets but increases the compound's environmental persistence.

Table 1: Substance Identification

| Property | Specification | Notes |

| Chemical Name | 2-Amino-4-bromo-3-fluorobenzaldehyde | |

| CAS Number | 2060041-53-2 | Primary identifier for this specific isomer [1]. |

| Formula | C₇H₅BrFNO | |

| Molecular Weight | ~218.02 g/mol | |

| Appearance | Yellow to Off-White Solid | Color deepens upon oxidation/light exposure. |

| Solubility | DMSO, Methanol, DCM | Low solubility in water. |

| Melting Point | Predicted: 60-80°C | Experimental verification required per batch. |

Part 2: Hazard Identification & Toxicology (GHS)

The Mechanism of Hazard: While specific toxicological data for this exact isomer is limited, we derive our safety profile from the Structure-Activity Relationship (SAR) of analogous halogenated anilines and benzaldehydes.

-

Aldehyde moiety: Acts as a Michael acceptor and protein cross-linker (Sensitizer/Irritant).

-

Aniline moiety: Potential for methemoglobinemia (though less likely in this specific substitution) and skin sensitization.

-

Halogens: Increase skin permeability.

GHS Classification

Signal Word: WARNING Pictograms: GHS07 (Exclamation Mark)[1]

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed.[2][3] | Halogenated aromatics often exhibit moderate oral toxicity. |

| H315 | Causes skin irritation.[2][4][5][6] | Lipophilic nature facilitates dermal absorption and local irritation. |

| H319 | Causes serious eye irritation.[2][3][5] | Aldehyde vapors are lachrymators; solids cause physical/chemical abrasion. |

| H335 | May cause respiratory irritation.[2][5][6] | Dust/vapor inhalation triggers mucosal inflammation. |

Part 3: Operational Handling & Storage Protocols[3]

The Application Scientist's Directive: Standard benchtop handling is insufficient for high-purity applications. The ortho-aminoaldehyde motif is chemically "promiscuous." If left in air, the aldehyde oxidizes to the benzoic acid derivative, and the amine oxidizes to form dark azo-impurities.

Protocol 3.1: Inert Atmosphere Handling

-

Requirement: Handle within a Nitrogen (

) or Argon ( -

Storage: Store at 2–8°C in amber glass vials with Teflon-lined caps.

-

Light Sensitivity: The C-Br bond is photolabile. Foil-wrap containers if amber glass is unavailable.

Visualization: Stability & Handling Logic

The following diagram illustrates the decision matrix for handling this compound to preserve integrity and safety.

Figure 1: Decision matrix for assessing compound integrity and storage requirements.

Part 4: Emergency Response & Self-Validating First Aid

Trustworthiness Principle: Emergency steps must be binary (Yes/No) and self-validating. Do not "wait and see."

Protocol 4.1: Exposure Response

-

Ocular Exposure (H319):

-

Action: Irrigate with saline/water for 15 minutes.

-

Validation: Check pH of eye cul-de-sac with litmus paper (aim for pH 7.0–7.5). If pH is acidic (aldehyde oxidation) or basic (amine), continue irrigation.

-

-

Dermal Exposure (H315):

-

Inhalation (H335):

Visualization: Emergency Logic Flow

Figure 2: Logic flow for immediate emergency response, emphasizing validation steps.

Part 5: Disposal & Environmental Stewardship

Regulatory Context: This compound contains both Fluorine and Bromine.[6][10][11] It cannot be disposed of in standard organic waste streams due to the risk of forming toxic dioxins/furans if incinerated improperly.

Disposal Protocol:

-

Segregation: Collect in a dedicated container labeled "Halogenated Organic Waste."

-

Quenching (Small Scale): For trace residues in glassware, rinse with a dilute sodium bisulfite solution (neutralizes the aldehyde) followed by dilute HCl (solubilizes the amine) before adding to the halogenated waste container.

-

Final Disposal: Must be handled by a licensed high-temperature incineration facility equipped with scrubbers for HF and HBr gas.

References

-

PubChem. (2025).[10] Compound Summary: Halogenated Aminobenzaldehydes. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. vigon.com [vigon.com]

- 6. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: pKa Profiling and Acidity of 2-Amino-4-bromo-3-fluorobenzaldehyde

This guide provides an in-depth technical analysis of the acidity and pKa values of 2-Amino-4-bromo-3-fluorobenzaldehyde , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical candidates (e.g., quinazolines).

Given the absence of direct experimental values in public chemical registries for this specific polysubstituted scaffold, this guide synthesizes theoretical predictions based on Hammett substituent constants, structural electronic analysis, and standard experimental protocols for validation.

Executive Summary

2-Amino-4-bromo-3-fluorobenzaldehyde is a poly-functionalized aniline derivative. Its physicochemical behavior is dominated by the interplay between the electron-donating amino group and three electron-withdrawing substituents: the formyl group (-CHO), the fluorine atom (-F), and the bromine atom (-Br).

-

Predicted pKa (Conjugate Acid): 0.5 – 1.5 (Very Weak Base).

-

Acidity (Deprotonation): The molecule lacks a classic acidic proton (like -COOH) in the aqueous range. The N-H deprotonation pKa is estimated at >18, making it non-acidic under physiological conditions.

-

Physiological State: At pH 7.4, the compound exists exclusively (>99.9%) in its neutral, uncharged form.

-

Solubility Implication: High lipophilicity and low aqueous solubility are expected due to the absence of ionization at neutral pH.

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa, we must deconstruct the molecule relative to the parent scaffold, aniline (pKa of conjugate acid ≈ 4.6). The introduction of substituents onto the benzene ring shifts this value based on electronic induction (-I) and resonance (+R/-R) effects.

Substituent Effect Deconvolution

| Substituent | Position Relative to -NH₂ | Electronic Effect | Impact on Basicity (pKa) |

| -CHO (Formyl) | Ortho (Position 6 relative to NH2 if named as aniline) | Strong Electron Withdrawing (-I, -M). | Major Decrease. Ortho-formyl groups often form intramolecular Hydrogen bonds with the amine (N-H···O=C), stabilizing the neutral form and resisting protonation. |

| -F (Fluoro) | Ortho (Position 3) | Strong Inductive Withdrawal (-I). | Decrease. Fluorine is highly electronegative, pulling electron density away from the nitrogen lone pair. |

| -Br (Bromo) | Meta (Position 4) | Inductive Withdrawal (-I). | Decrease. While Br has a weak +R effect, at the meta position, the inductive withdrawal dominates. |

The "Ortho Effect" and Intramolecular Bonding

The most critical structural determinant is the ortho-formyl group . In 2-aminobenzaldehyde, the amino protons form a 6-membered intramolecular hydrogen bond with the carbonyl oxygen.

-

Thermodynamic Consequence: Protonation of the amine requires breaking this stable hydrogen bond. This energy penalty drastically lowers the basicity compared to free aniline.

-

Prediction Logic:

-

Combined (2-CHO + 3-F + 4-Br): The cumulative electron-withdrawing nature of the aldehyde and the halogens will suppress the pKa further, likely below 1.5.

Visualization of Electronic Effects

Figure 1: Stepwise electronic deactivation of the aniline nitrogen lone pair leading to low basicity.

Experimental Determination Protocols

Because the predicted pKa is extremely low (< 2.0) and the compound has low aqueous solubility, standard potentiometric titration (pH probe) is unsuitable . The glass electrode response is non-linear below pH 2, and the compound will precipitate before a titration curve can be generated.

Recommended Method: UV-Vis Spectrophotometric Titration

This method relies on the shift in the UV absorption spectrum (chromophore change) between the protonated cation (BH⁺) and the neutral base (B).

Reagents & Equipment

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Solvent: Methanol (HPLC grade) for stock solution; 0.01 M HCl to 5.0 M HCl for titration.

-

Hammett Acidity Functions (H₀): Since pH < 1 is required, standard pH buffers fail. Use sulfuric acid or perchloric acid solutions with known H₀ values.

Step-by-Step Protocol

-

Stock Preparation: Dissolve ~1 mg of 2-Amino-4-bromo-3-fluorobenzaldehyde in 10 mL Methanol.

-

Sample Preparation: Prepare a series of 10 samples.

-

Aliquot 100 µL of stock into 10 mL volumetric flasks.

-

Fill each flask with aqueous acid solutions of varying concentration (e.g., pH 3.0, pH 2.0, pH 1.0, 0.1 M HCl, 1.0 M HCl, 5.0 M HCl).

-

Note: Ensure the % organic solvent is constant (<2%) to avoid solvatochromic shifts.

-

-

Measurement:

-

Scan the baseline (blank acid solution).

-

Scan each sample from 200 nm to 400 nm.

-

Observe the isosbestic point (wavelength where absorbance is invariant) and the shift in

.

-

-

Data Analysis:

-

Select the wavelength with the maximum change in absorbance (

). -

Plot Absorbance vs. pH (or H₀).

-

Fit the data to the Henderson-Hasselbalch equation:

Where

-

Workflow Diagram

Figure 2: Spectrophotometric titration workflow for weak bases.

Implications for Drug Development[12]

Solubility & Permeability

-

Aqueous Solubility: As a neutral molecule at physiological pH (7.4), the compound will exhibit poor aqueous solubility . Formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) or use of organic co-solvents (DMSO, PEG400) is required for in vitro assays.

-

Permeability: The neutral state and halogenation suggest high passive permeability (high LogP/LogD). It should readily cross cell membranes, making it an effective intracellular building block or warhead precursor.

Chemical Stability & Reactivity

-

Schiff Base Formation: The primary utility of this compound is the reactivity of the amine and aldehyde. However, the low basicity of the amine means it is less nucleophilic than standard anilines.

-

Synthesis Tip: Reactions requiring the amine to attack an electrophile may require acid catalysis to activate the electrophile, or high temperatures, as the amine lone pair is heavily deactivated.

-

-

Oxidation: The aldehyde is susceptible to oxidation to the corresponding benzoic acid (2-amino-4-bromo-3-fluorobenzoic acid). Store under inert atmosphere (Nitrogen/Argon) at -20°C.

Comparison Table

| Property | Aniline (Reference) | 2-Amino-4-bromo-3-fluorobenzaldehyde | Impact |

| pKa (BH+) | 4.6 | ~1.0 (Predicted) | Non-ionized at pH 2-10. |

| LogP | 0.9 | ~2.4 (Predicted) | Higher lipophilicity. |

| Nucleophilicity | Moderate | Low | Slower reaction kinetics. |

| H-Bonding | Intermolecular | Intramolecular | Reduced water solubility. |

References

-

PubChem. 2-Aminobenzaldehyde (CID 68255) Physical Properties.[11] National Library of Medicine. Available at: [Link]

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for substituent effects on aniline).[2]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

- 1. Amongst the following the most basic compound is [allen.in]

- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 4. Showing Compound p-Aminobenzaldehyde (FDB004684) - FooDB [foodb.ca]

- 5. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]

- 6. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]

- 10. scent.vn [scent.vn]

- 11. 2-Aminobenzaldehyde | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of Fluorinated Amino-Benzaldehydes

The following technical guide details the reactivity profile of fluorinated amino-benzaldehydes. This document is structured to provide actionable chemical intelligence for drug development, focusing on the interplay between fluorine substitution, electronic effects, and synthetic utility.

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The Bifunctional Chameleon

Fluorinated 2-aminobenzaldehydes are high-value "privileged intermediates" in the synthesis of N-heterocycles (quinolines, quinazolines, indoles). Their reactivity is defined by a volatile duality:

-

High Electrophilicity: The aldehyde carbon is activated by the electron-withdrawing fluorine and the aromatic ring.

-

Modulated Nucleophilicity: The amine is deactivated by the ortho-formyl group and the fluorine atom, yet remains sufficiently reactive for cyclocondensations.

-

Inherent Instability: The free base is prone to rapid self-condensation (oligomerization) and autoxidation.

Core Insight: Successful utilization of this scaffold often requires in situ generation or immediate derivatization. Isolating the free amino-aldehyde is frequently a strategic error in process chemistry.

Electronic Landscape & Substituent Effects

The position of the fluorine atom relative to the amine and aldehyde groups dictates the reaction outcome. Fluorine exerts a strong inductive withdrawal (-I) and a weak resonance donation (+M).

The "Ortho-Effect" and pKa Modulation

The basicity of the aniline nitrogen is a proxy for its nucleophilicity. The formyl group (strongly electron-withdrawing) already lowers the pKa of the amine significantly compared to aniline. Fluorine substitution exacerbates this.[1]

Table 1: Estimated Electronic Impact of Fluorine Positioning

| Isomer Configuration | Electronic Effect on Amine ( | Electronic Effect on Aldehyde ( | Predicted Reactivity Consequence |

| Non-fluorinated | Baseline (Weakly Nucleophilic) | Baseline | Prone to self-trimerization. |

| 3-Fluoro (Ortho to | Strong Deactivation (Inductive) | Moderate Activation | Slowest nucleophilic attack; highly acidic N-H. |

| 4-Fluoro (Meta to | Moderate Deactivation | Strong Activation (Inductive) | Highly electrophilic aldehyde; rapid condensation. |

| 5-Fluoro (Para to | Weak Deactivation (+M competes with -I) | Moderate Activation | Best balance of stability and reactivity. |

| 6-Fluoro (Ortho to | Moderate Deactivation | Steric/Electronic Shielding | Aldehyde carbon is electron-deficient but sterically crowded. |

Visualization: Electronic Push-Pull Map

The following diagram maps the competing electronic vectors that define the molecule's reactivity.

Figure 1: Electronic vectors and stability risks in fluorinated amino-benzaldehydes.

Core Reactivity & Synthetic Protocols

The Stability Paradox: Handling & Storage

The Problem: 2-Aminobenzaldehydes are thermodynamically unstable. They undergo self-condensation to form tricyclic dihydroacridines or oligomers upon standing. Fluorination can accelerate autoxidation to the corresponding benzoic acid.

Protocol: Purification of Oxidized Material If your starting material has turned yellow/brown or shows carboxylic acid peaks in NMR:

-

Dissolution: Dissolve crude material in EtOAc.

-

Base Wash: Wash with saturated

(removes fluorinated benzoic acid by-products). -

Drying: Dry over

and concentrate in vacuo at low temperature (< 40°C). -

Immediate Use: Do not store the free base for prolonged periods.

The "Gold Standard" Protocol: Friedländer Annulation

The most reliable method to utilize fluorinated 2-aminobenzaldehydes is the Friedländer Synthesis of quinolines. Due to the instability of the starting material, the In-Situ Reduction/Cyclization method (starting from the stable 2-nitrobenzaldehyde) is the superior approach.

Experimental Workflow: One-Pot Nitro Reduction & Cyclization

Target: Synthesis of a Fluorinated Quinoline derivative.

Reagents:

-

Fluorinated 2-nitrobenzaldehyde (1.0 equiv)

-

Ketone (e.g., Acetophenone, 1.2 equiv)

-

Iron Powder (Fe, 5.0 equiv)

-

Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

-

Catalytic HCl (optional, for activation)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve the fluorinated 2-nitrobenzaldehyde and the ketone in the AcOH/EtOH mixture.

-

Reduction Start: Add Iron powder in portions at room temperature. The reaction is exothermic; monitor temperature.

-

Reflux: Heat the mixture to 80°C.

-

Monitoring: Monitor by TLC. Disappearance of the nitro compound and absence of the "free" amino-aldehyde intermediate indicates successful cyclization.

-

Workup: Filter through a Celite pad to remove iron residues. Neutralize the filtrate with

(aq) to pH 8. Extract with DCM. -

Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: This protocol bypasses the isolation of the unstable amino-benzaldehyde. The acidic conditions catalyze the condensation immediately upon generation of the amine.

Visualization: The Friedländer Pathway

Figure 2: One-pot reductive cyclization workflow to bypass unstable intermediates.

Advanced Applications & Troubleshooting

Reductive Amination

When using fluorinated 2-aminobenzaldehydes for reductive amination (reacting the aldehyde with an external amine):

-

Challenge: The internal aniline competes with the external amine, leading to self-polymerization.

-

Solution: Use a "pre-formed imine" strategy. React the external amine with the aldehyde at low temperature (-10°C) with a Lewis Acid (

) before adding the reducing agent (

Impact on Metabolic Stability (Drug Design)

Incorporating fluorine into this scaffold serves two medicinal chemistry purposes:

-

Metabolic Blocking: A fluorine atom at the para-position to the amine (5-fluoro-2-aminobenzaldehyde) blocks P450-mediated oxidation of the aromatic ring, a common clearance pathway for aniline derivatives.

-

Lipophilicity: Fluorination increases

, improving membrane permeability for the resulting heterocycles.

References

-

Friedländer Synthesis Mechanism & Review

- Source: Organic Reactions, 1982, 28, 37–201.

- Context: Comprehensive review of the condensation mechanism between 2-aminobenzaldehydes and ketones.

-

In-Situ Reduction Protocol (Fe/AcOH)

- Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Source: McNulty, J. et al., Synthesis, 2012.

- Context: Describes the one-pot iron-mediated reduction/condensation to avoid isol

-

Fluorine Effects on Basicity (pKa)

- Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-medi

- Source:Chemistry - A European Journal, 2023.

- Context: Quantitative data on how fluorine substitution lowers the pKa of aniline deriv

-

Autoxid

- Title: Autoxid

- Source: University of Florida Digital Collections.

- Context: Kinetics and mechanism of aldehyde oxidation to benzoic acid, relevant for storage stability.

-

Synthesis of Fluorin

Sources

- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]

- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2-Amino-4-bromo-3-fluorobenzaldehyde and non-fluorinated analogs

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Amino-4-bromo-3-fluorobenzaldehyde , contrasting it with its non-fluorinated analog (2-Amino-4-bromobenzaldehyde). This guide adopts the persona of a Senior Application Scientist, focusing on actionable insights, synthetic causality, and downstream medicinal chemistry implications.

Comparative Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary: The "Fluorine Effect"

In the development of kinase inhibitors—specifically quinazoline-based EGFR and Aurora A inhibitors—the transition from 2-Amino-4-bromobenzaldehyde (1) to its fluorinated analog 2-Amino-4-bromo-3-fluorobenzaldehyde (2) is not merely a structural tweak; it is a strategic functionalization.

The introduction of the fluorine atom at the C3 position (ortho to the amino group and sandwiched between the amino and bromo substituents) induces critical electronic and steric changes:

-

Metabolic Blocking: It obstructs the C3 metabolic soft spot, preventing oxidative metabolism (e.g., hydroxylation) common in aniline derivatives.

-

Electronic Modulation: The strong inductive effect (-I) of fluorine significantly lowers the pKa of the aniline nitrogen, altering its nucleophilicity during heterocycle formation.

-

Binding Affinity: The C-F bond acts as a bioisostere for C-H or C-OH, often engaging in specific electrostatic interactions within the ATP-binding pocket of kinases.

Physicochemical Profile & Comparative Data

The following table contrasts the core properties of the fluorinated target versus its hydrogen analog.

| Feature | Non-Fluorinated Analog (H) | Fluorinated Target (3-F) | Impact on Reactivity/Bioactivity |

| Structure | 2-Amino-4-bromobenzaldehyde | 2-Amino-4-bromo-3-fluorobenzaldehyde | Steric Crowding: F at C3 crowds both the C2-NH₂ and C4-Br.[1] |

| Aniline pKa (est.) | ~3.5 - 4.0 | ~2.0 - 2.5 | Nucleophilicity: The 3-F withdraws electron density, making the NH₂ less nucleophilic. Condensation reactions may require harsher conditions or catalysis. |

| C4-Br Reactivity | Standard Aryl Bromide | Activated Aryl Bromide | Cross-Coupling: The ortho-F pulls density, making the C-Br bond more susceptible to oxidative addition by Pd(0) (Suzuki/Buchwald). |

| Lipophilicity (LogP) | Moderate | Increased | ADME: Fluorination typically increases lipophilicity, improving membrane permeability. |

| H-Bonding | Intermolecular | Intramolecular Potential | Potential weak N-H...F electrostatic interaction may lock conformation, reducing entropic penalty upon binding. |

Synthetic Methodology: The Isatin Route

Rationale: Direct halogenation of 2-aminobenzaldehyde is prone to over-halogenation and regio-isomeric mixtures. The most robust, self-validating protocol for generating 2-Amino-4-bromo-3-fluorobenzaldehyde utilizes a 6-bromo-7-fluoroisatin precursor. This route guarantees the correct regiochemistry.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical pathway from the isatin precursor to the target aldehyde.

Caption: Figure 1. Regioselective synthesis of 2-Amino-4-bromo-3-fluorobenzaldehyde via the Isatin oxidative cleavage pathway.

Detailed Protocol

Step 1: Oxidative Cleavage to Benzoic Acid

-

Reagents: 6-Bromo-7-fluoroisatin, 30% H₂O₂, 2N NaOH.

-

Protocol: Suspend isatin in 2N NaOH at 0°C. Add H₂O₂ dropwise (exothermic). Stir at RT for 16h. Acidify with conc. HCl to pH 2.[2] Collect the white precipitate (2-Amino-4-bromo-3-fluorobenzoic acid).[2]

-

Why: This "Baeyer-Villiger type" cleavage is superior to hydrolysis as it directly yields the anthranilic acid derivative without side products.

Step 2: Reduction to Benzyl Alcohol

-

Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.

-

Protocol: Treat the benzoic acid with BH₃·THF at 0°C, then reflux. Quench with MeOH.

-

Critical Note: The amino group is tolerated by Borane. If using LiAlH₄, ensure anhydrous conditions to prevent des-bromination (though rare at this position without catalyst).

Step 3: Oxidation to Benzaldehyde

-

Reagents: Activated MnO₂ or IBX (2-Iodoxybenzoic acid).

-

Protocol: Stir the benzyl alcohol with excess MnO₂ in DCM or Chloroform at RT.

-

Why: MnO₂ is specific for benzylic alcohols and will not over-oxidize to the carboxylic acid, nor will it touch the aniline or bromide.

Medicinal Chemistry Applications

Quinazoline Synthesis (Kinase Inhibitors)

The primary utility of this scaffold is in the synthesis of 4-anilinoquinazolines (e.g., Gefitinib/Erlotinib analogs).

-

Reaction: Condensation with formamide or urea.

-

Challenge: The 3-Fluoro substituent reduces the nucleophilicity of the 2-Amino group.

-

Solution: Unlike the non-fluorinated analog which cyclizes readily, the 3-F analog often requires higher temperatures (>140°C) or acid catalysis (acetic acid/sulfamic acid) to drive the Niementowski reaction or formamide condensation to completion.

Palladium-Catalyzed Couplings

The 4-Bromo position is the "warhead" for diversity.

-

Impact of 3-F: The fluorine atom is ortho to the bromide. Through the inductive effect, it pulls electron density away from the C-Br bond.

-

Result: This facilitates oxidative addition of Pd(0) into the C-Br bond compared to the non-fluorinated analog. Suzuki, Sonogashira, and Buchwald-Hartwig couplings proceed with higher turnover frequencies (TOF), often allowing milder conditions.

References

-

Preparation of 2-Amino-4-bromo-3-fluorobenzoic acid. ChemicalBook. (Source for Isatin cleavage protocol). Link

-

Synthesis of Fluorine-containing Quinazolines. ResearchGate. (Discussion on fluorinated quinazoline reactivity). Link

-

2-Amino-4-bromo-3-fluorobenzaldehyde Product Data. BenchChem. (CAS and basic property verification).[3][4] Link

-

Hammett Constants and Ortho-Effects. Beilstein Journal of Organic Chemistry. (Theoretical grounding for F-substituent effects). Link

-

pKa of Anilines and Fluorine Substitution. Master Organic Chemistry. (Base pKa trends). Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 6-Bromo-5-Fluoroquinazoline Scaffolds

Topic: Synthesis of quinazoline derivatives using 2-Amino-4-bromo-3-fluorobenzaldehyde Content Type: Application Notes and Protocols

Abstract

The quinazoline pharmacophore represents a cornerstone in medicinal chemistry, particularly in the development of EGFR, VEGFR, and PI3K inhibitors. This application note details the optimized synthesis of 6-bromo-5-fluoroquinazoline derivatives utilizing 2-Amino-4-bromo-3-fluorobenzaldehyde (CAS: 2060041-53-2) as a high-value regioselective precursor. Unlike standard anthranilic acid routes, this aldehyde-based pathway offers milder cyclization conditions and unique access to the 5-fluoro-6-bromo substitution pattern—critical for modulating metabolic stability and enabling orthogonal cross-coupling strategies.

Introduction & Retrosynthetic Logic

The Strategic Value of the Precursor

The starting material, 2-Amino-4-bromo-3-fluorobenzaldehyde , provides a pre-functionalized scaffold that dictates the substitution pattern of the final heterocycle.

-

C1-Aldehyde: Becomes C4 of the quinazoline ring.

-

C2-Amine: Becomes N1 of the quinazoline ring.

-

C3-Fluorine

C5-Fluoro: Positioned to influence the pKa of the ring nitrogens and block metabolic oxidation at the electron-rich C5 position. -

C4-Bromine

C6-Bromo: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.

Reaction Pathway Overview

We present two distinct protocols:

-

Protocol A (The Core Synthesis): Direct cyclization to the parent 6-bromo-5-fluoroquinazoline using formamidine acetate. This is the preferred route for generating the core scaffold.

-

Protocol B (The "Kinase" Route): Conversion to the 4-chloro derivative (via oxidation) to access 4-anilinoquinazolines, the structural class of drugs like Gefitinib and Erlotinib.

Figure 1: Synthetic workflow from aldehyde precursor to bioactive quinazoline scaffolds.

Protocol A: Synthesis of 6-Bromo-5-Fluoroquinazoline

Objective: Synthesis of the unsubstituted quinazoline core. Mechanism: Condensation of the amino group with formamidine followed by intramolecular cyclization with the aldehyde.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role |

| 2-Amino-4-bromo-3-fluorobenzaldehyde | 1.0 | Limiting Reagent |

| Formamidine Acetate | 1.5 | C2-N3 Source |